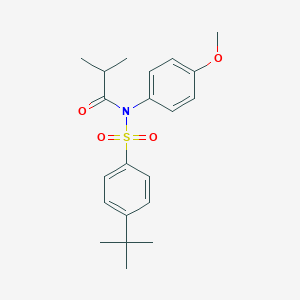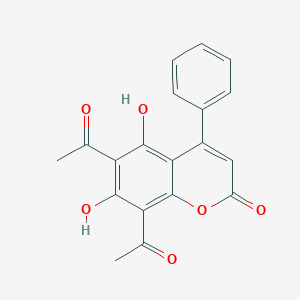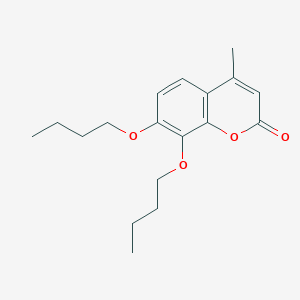
4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide, also known as TBNIBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development and research.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of certain kinases, which are involved in signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects
4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In animal studies, 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to reduce inflammation and pain associated with inflammatory diseases. Additionally, 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in animal models. However, further research is needed to determine the full extent of 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide's biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one limitation of 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide is that its mechanism of action is not fully understood, making it difficult to design experiments to fully explore its effects.
Future Directions
There are several future directions for research on 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide. One direction is to further explore its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, further research is needed to fully understand 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide's mechanism of action and to design experiments to explore its effects. Finally, 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide may have potential applications in other areas of research, such as neuroscience and microbiology, which should be explored in future studies.
Conclusion
In conclusion, 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound that has shown potential in a variety of scientific research applications, particularly in drug development. Its anti-inflammatory and anticancer properties make it a promising candidate for the treatment of inflammatory diseases and cancer. However, further research is needed to fully understand its mechanism of action and to explore its potential in other areas of research.
Synthesis Methods
The synthesis of 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with tert-butylamine, followed by the reaction of the resulting product with isobutyryl chloride. The final step involves the reaction of the resulting product with sodium hydride to yield 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide. This synthesis method has been optimized to yield high purity 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide.
Scientific Research Applications
4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has shown potential in a variety of scientific research applications. One of the primary applications is in drug development. 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 4-tert-butyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have anticancer properties, making it a potential candidate for the development of cancer therapies.
properties
Molecular Formula |
C21H27NO4S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)sulfonyl-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C21H27NO4S/c1-15(2)20(23)22(17-9-11-18(26-6)12-10-17)27(24,25)19-13-7-16(8-14-19)21(3,4)5/h7-15H,1-6H3 |
InChI Key |
XURYACGLNVAGGK-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)

![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)
![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)


